7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid
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Overview
Description
7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid is a boronic acid derivative with the molecular formula C12H16BN3O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through borylation reactions, often using boron reagents such as boronic esters or boranes.
Protection of Functional Groups: The tert-butoxycarbonyl (BOC) group is introduced to protect the nitrogen atom during the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply.
Chemical Reactions Analysis
Types of Reactions
7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .
Scientific Research Applications
7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and drug discovery research.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid is not well-documented. as a boronic acid derivative, it can interact with various molecular targets through the formation of boron-oxygen or boron-nitrogen bonds. These interactions can influence the activity of enzymes or other biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid: Lacks the BOC protecting group.
7-BOC-4-Hydroxypyrrolo[2,3-d]pyrimidine-6-boronic acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid is unique due to the presence of both the BOC protecting group and the methoxy group, which can influence its reactivity and interactions in chemical reactions .
Properties
IUPAC Name |
[4-methoxy-7-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-d]pyrimidin-6-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O5/c1-12(2,3)21-11(17)16-8(13(18)19)5-7-9(16)14-6-15-10(7)20-4/h5-6,18-19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXGZEHBDMIPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)N=CN=C2OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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